tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride
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Overview
Description
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique properties and has garnered significant interest in various fields of scientific research .
Preparation Methods
The synthesis of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-2-phenylpropyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride can be compared with other similar compounds, such as:
tert-butyl N-(3-amino-2-phenylpropyl)carbamate: This compound lacks the hydrochloride group and has different solubility and stability properties.
tert-butyl N-(3-amino-2-phenylpropyl)carbamate acetate: This compound has an acetate group instead of a hydrochloride group, leading to variations in its chemical behavior and applications.
tert-butyl N-(3-amino-2-phenylpropyl)carbamate sulfate: The presence of a sulfate group in this compound results in distinct chemical and physical properties compared to the hydrochloride derivative.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
Molecular Formula |
C14H23ClN2O2 |
---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-phenylpropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3,(H,16,17);1H |
InChI Key |
YJWOPTOKJUCEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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